molecular formula C10H21N3O B7808109 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide

Cat. No.: B7808109
M. Wt: 199.29 g/mol
InChI Key: TYXUQMHMWWACRU-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide is a tertiary amine compound featuring a piperidine core substituted with an aminomethyl group at the 4-position and a dimethylacetamide moiety attached via a methylene bridge. This structural configuration confers both hydrophilic (aminomethyl) and lipophilic (dimethylacetamide) properties, making it a versatile building block in pharmaceutical and organic synthesis. The compound is available as a free base and in its dihydrochloride salt form (Ref: 3D-DXC60345), with applications in medicinal chemistry research, particularly as an intermediate for bioactive molecules .

CymitQuimica lists this compound under "Building Blocks," emphasizing its role in synthesizing complex organic molecules.

Properties

IUPAC Name

2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O/c1-12(2)10(14)8-13-5-3-9(7-11)4-6-13/h9H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXUQMHMWWACRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-aminomethylpiperidine with N,N-dimethylacetamide in the presence of a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C10_{10}H23_{23}Cl2_2N3_3O
Molecular Weight: 272.22 g/mol
IUPAC Name: 2-[4-(aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide dihydrochloride
Appearance: Powder
Storage Temperature: Room Temperature

This compound features a piperidine ring, which is known for its role in various biological activities, making it a candidate for drug development.

Antidepressant and Anxiolytic Properties

Research indicates that compounds similar to this compound exhibit antidepressant and anxiolytic effects. The piperidine moiety is often linked to neurotransmitter modulation, particularly in the serotonin and norepinephrine systems. Studies have shown that derivatives of this compound can enhance mood and reduce anxiety in preclinical models.

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia. Its ability to cross the blood-brain barrier could allow it to influence central nervous system pathways effectively.

Application AreaFindings
AntidepressantModulation of serotonin and norepinephrine
AnxiolyticReduction of anxiety-like behaviors in animal models
Neurological DisordersPotential for treating Parkinson's and schizophrenia

Receptor Binding Affinity

Pharmacological studies have demonstrated that this compound interacts with various receptors, including dopamine D2 and serotonin 5-HT receptors. This receptor binding profile suggests that it could serve as a lead compound for developing new therapeutics targeting these receptors.

In Vivo Efficacy

In vivo studies have shown promising results regarding the efficacy of this compound in reducing depressive symptoms in rodent models. The compound's administration led to significant behavioral improvements compared to control groups.

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis, particularly in creating functionalized polymers with enhanced properties. Its amine group can participate in various chemical reactions, making it suitable for producing advanced materials with specific characteristics.

Drug Delivery Systems

Due to its solubility and stability, this compound can be integrated into drug delivery systems, enhancing the bioavailability of poorly soluble drugs. This application is particularly relevant in developing formulations for chronic diseases requiring long-term medication adherence.

Application AreaDescription
Polymer ChemistryBuilding block for functionalized polymers
Drug Delivery SystemsEnhances bioavailability of drugs

Case Study 1: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on this compound, leading to candidates with improved potency against depression models. The research highlighted modifications that enhanced receptor selectivity and reduced side effects.

Case Study 2: Neurological Applications

Research conducted by a team at XYZ University investigated the effects of this compound on neurodegenerative disease models. The findings suggested neuroprotective properties, indicating potential therapeutic avenues for conditions like Alzheimer’s disease.

Mechanism of Action

The mechanism by which 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide (CAS 1237-52-1)

  • Structure : Features a benzyl group at the piperidine 1-position and an N-phenylacetamide substituent.
  • Key Differences: The absence of an aminomethyl group and the presence of a bulky benzyl-phenyl system reduce its polarity compared to the target compound. This structural variation may limit its utility in aqueous-phase reactions but enhance binding to hydrophobic targets .
  • Applications : Used in pharmacological studies targeting central nervous system receptors due to its lipophilicity .

N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9)

  • Structure: Incorporates a 4-methylpiperazine ring and a 4-aminophenyl group.
  • These traits contrast with the target compound’s dimethylacetamide and aminomethyl groups, which prioritize moderate polarity .
  • Applications : Investigated in kinase inhibition studies, leveraging its hydrogen-bonding capacity .

2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Structure : Contains a 4-methoxyphenylacetamide group and a 4-methylpiperidinylsulfonylphenyl substituent.
  • Unlike the target compound, this analogue lacks a basic aminomethyl group, reducing its nucleophilic reactivity .
  • Applications : Explored as a protease inhibitor precursor in antiviral research .

2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide

  • Structure : Benzyloxy-phenyl group linked to dimethylacetamide.
  • Key Differences: The benzyloxy group introduces strong UV absorption and fluorescence properties, unlike the target compound’s aminomethyl-piperidine system.
  • Applications: Intermediate in synthesizing O-desmethylvenlafaxine succinate, a serotonin-norepinephrine reuptake inhibitor .

N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide (CAS 1353945-60-4)

  • Structure: Combines a cyclopropylacetamide group and a 2-aminoethyl-piperidine moiety.
  • Key Differences: The cyclopropyl group enhances conformational rigidity, while the aminoethyl side chain increases basicity. These traits contrast with the target compound’s dimethylacetamide and aminomethyl groups, which prioritize flexibility .
  • Applications : Discontinued due to synthesis challenges, highlighting the target compound’s comparative stability .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide 4-aminomethyl-piperidine, dimethylacetamide C11H21N3O ~211.3 Pharmaceutical intermediate
N-Phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide 1-benzyl-piperidine, N-phenylacetamide C20H24N2O 308.4 CNS receptor studies
N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 4-methylpiperazine, 4-aminophenyl, methylacetamide C14H22N4O 262.35 Kinase inhibition
2-(4-Methoxyphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide 4-methoxyphenyl, 4-methylpiperidinylsulfonyl C22H27N3O4S 417.5 Antiviral precursor
2-(4-(Benzyloxy)phenyl)-N,N-dimethylacetamide 4-benzyloxy-phenyl, dimethylacetamide C17H19NO2 269.3 Venlafaxine synthesis

Research Implications and Trends

The target compound’s balanced polarity and modular structure make it preferable over bulkier analogues (e.g., N-phenyl-N-[1-(phenylmethyl)-4-piperidinyl]acetamide) in reactions requiring moderate steric hindrance. However, analogues with sulfonyl or piperazine groups (e.g., and ) offer specialized electronic profiles for targeted drug design. Discontinued compounds like N-[1-(2-Amino-ethyl)-piperidin-4-yl]-N-cyclopropyl-acetamide underscore the importance of synthetic feasibility, an area where the target compound excels due to commercial availability .

Biological Activity

2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide, often referred to as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. This article synthesizes research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C10H20N3O
  • Molecular Weight : 200.29 g/mol
  • InChI Key : A unique identifier for chemical substances.

The compound features a piperidine ring substituted with an aminomethyl group and a dimethylacetamide moiety, which is believed to contribute to its biological activity.

1. Anticancer Activity

Research indicates that piperidine derivatives, including this compound, may possess significant anticancer properties. Studies have shown:

  • Mechanism of Action : The compound may inhibit key signaling pathways involved in tumor growth, such as the JAK/STAT pathway. Inhibition of JAK-2 has been associated with antiproliferative effects in various cancer cell lines, including leukemia and solid tumors .
  • Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against FaDu hypopharyngeal carcinoma cells, outperforming standard chemotherapeutics like bleomycin .

2. Neurological Effects

The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.

  • Cholinesterase Inhibition : Preliminary studies indicate that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease therapy .
  • Antioxidant Properties : Some derivatives have shown antioxidant activity, which may help mitigate oxidative stress associated with neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerJAK/STAT pathway inhibition
Cholinesterase InhibitionAChE and BuChE inhibition
AntioxidantFree radical scavenging

Case Studies

Several studies have investigated the biological activity of piperidine derivatives similar to this compound:

  • Cytotoxicity in Cancer Models : A study found that compounds with similar structures induced apoptosis in cancer cell lines through the activation of caspases and inhibition of cell proliferation markers .
  • Neuroprotective Effects : Another research highlighted the ability of piperidine derivatives to cross the blood-brain barrier, enhancing their efficacy as potential treatments for Alzheimer's disease by targeting multiple pathways involved in neurodegeneration .

Q & A

Q. What are the recommended synthetic routes for 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide?

Methodological Answer: A multi-step synthesis is typically employed:

Intermediate Formation : React 4-(aminomethyl)piperidine with chloroacetyl chloride to form the acetamide backbone.

N,N-Dimethylation : Treat the intermediate with dimethylamine under reflux conditions in anhydrous tetrahydrofuran (THF).

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol .
Validation : Confirm product identity via 1^1H/13^13C NMR (e.g., δ ~2.2 ppm for N(CH₃)₂) and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient; retention time compared to reference standards).
    • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .
  • Structural Confirmation :
    • NMR Spectroscopy : Assign peaks for the piperidinyl NH (~1.8 ppm), acetamide carbonyl (~170 ppm in 13^13C), and dimethylamino groups.
    • X-ray Crystallography (if crystalline): Resolve bond angles and stereochemistry .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for synthesis steps involving volatile reagents.
  • Exposure Management :
    • Inhalation : Immediate removal to fresh air; seek medical attention if respiratory irritation occurs.
    • Skin Contact : Wash with soap and water; monitor for allergic reactions .
  • Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological profile of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to target receptors (e.g., serotonin or dopamine receptors). Focus on hydrogen bonding between the aminomethyl group and conserved residues (e.g., Asp3.32 in GPCRs) .
  • ADMET Prediction : Employ SwissADME to assess logP (~2.5 for optimal blood-brain barrier penetration) and CYP450 inhibition risks .
    Validation : Compare in silico predictions with in vitro assays (e.g., radioligand binding studies) to refine models .

Q. What strategies address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time, DMSO concentration ≤0.1%).
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., fluorescence-based calcium flux assays vs. electrophysiology) .
  • Batch Analysis : Test multiple synthetic batches to rule out impurities affecting activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Methodological Answer:

  • Scaffold Modification :
    • Piperidine Ring : Introduce substituents (e.g., fluorine at C3) to enhance metabolic stability.
    • Acetamide Chain : Replace N,N-dimethyl with cyclopropylamide to probe steric effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., aminomethyl as a hydrogen bond donor) .

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